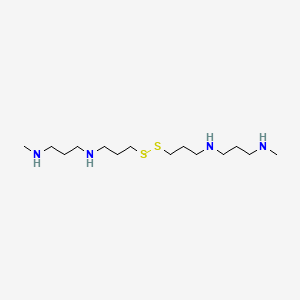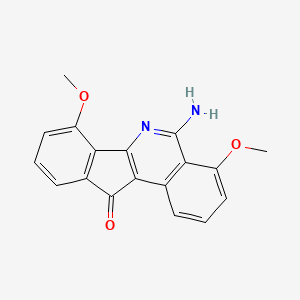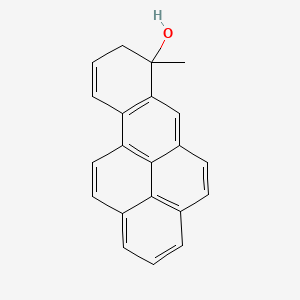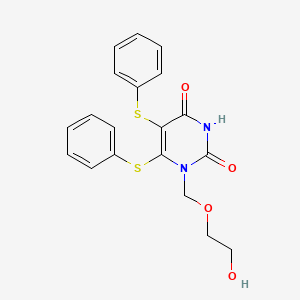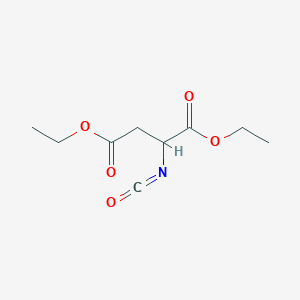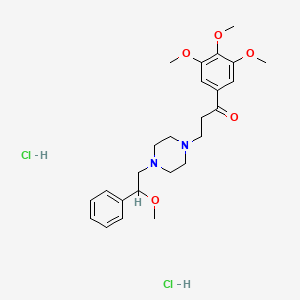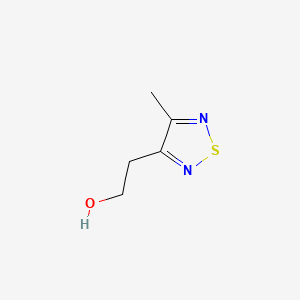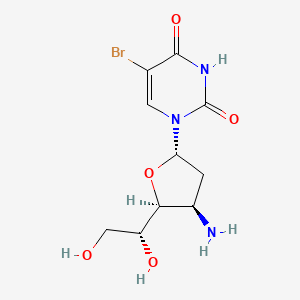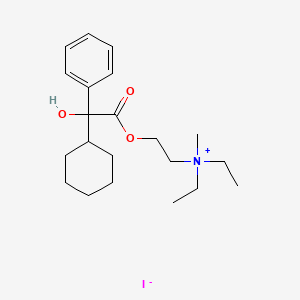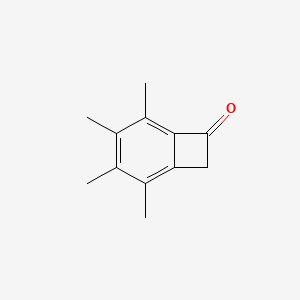
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one: is an organic compound with the molecular formula C12H14O This compound is characterized by its bicyclic structure, which includes a fused ring system with four methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethylcyclohexadiene derivatives, which undergo cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While specific medical applications are still under investigation, the compound’s potential as a pharmacophore for drug development is being explored. Its unique structure may offer new avenues for the design of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one exerts its effects depends on the specific context of its use. In chemical reactions, its bicyclic structure allows for unique reactivity patterns, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to observable biological effects.
Comparison with Similar Compounds
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
- 7,7-Dichloro-2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-triene
Comparison: Compared to these similar compounds, 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6590-36-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C12H14O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h5H2,1-4H3 |
InChI Key |
LEISDCHDKZDVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



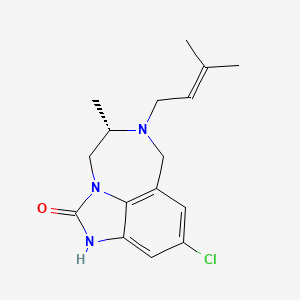
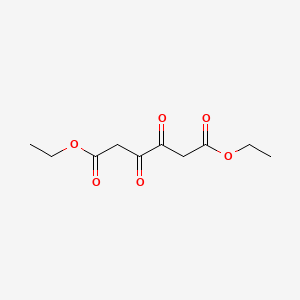
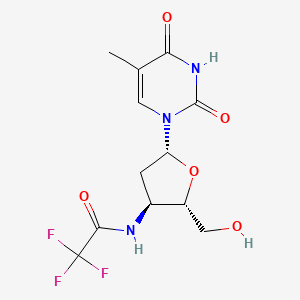
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
